Targeted PS Inhibition: Potency Advantage Over Unsubstituted Scaffold
The 2-methyl substitution on the imidazo[1,2-a]pyridine-3-carboxamide scaffold is essential for potent inhibition of Mtb pantothenate synthetase (PS). The parent compound itself, while not the most potent derivative, provides the validated core scaffold. A key derivative, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b), which retains the 2-methyl group, demonstrated an IC50 of 1.90 ± 0.12 μM against MTB PS and a MIC of 4.53 μM against MTB [1]. In contrast, a derivative lacking the 2-methyl substitution (compound 10) exhibited an IC50 of 2.287 ± 0.03 mM against the same target, confirming that the 2-methyl group is a critical potency driver, with its derivative being approximately 1200-fold more potent than the non-methylated comparator [1].
| Evidence Dimension | Inhibitory potency against MTB pantothenate synthetase |
|---|---|
| Target Compound Data | IC50 = 1.90 ± 0.12 μM (for derivative 5b) |
| Comparator Or Baseline | IC50 = 2.287 ± 0.03 mM (for non-methylated comparator, compound 10) |
| Quantified Difference | ~1203-fold lower IC50 for the 2-methyl derivative |
| Conditions | In vitro enzymatic assay against purified MTB PS |
Why This Matters
This confirms the core scaffold's 2-methyl group as a pharmacophoric requirement for PS inhibition, making the compound a validated starting point for medicinal chemistry rather than an arbitrary purchase.
- [1] Samala, G., et al. (2014). Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4223-4232. View Source
